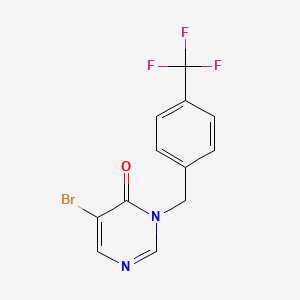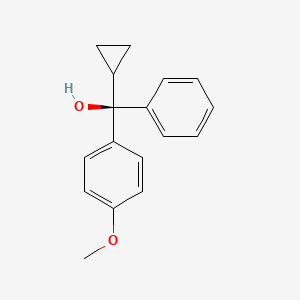![molecular formula C10H8Br2N2O B13894098 [5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13894098.png)
[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol is a chemical compound belonging to the pyrazole family, which is known for its diverse biological and pharmacological activities. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features bromine atoms at the 5-position and on the phenyl ring, as well as a hydroxymethyl group at the 4-position of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate brominated acetylene to yield the desired pyrazole derivative. The final step involves the reduction of the carbonyl group to a hydroxymethyl group using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Sodium methoxide, methanol, room temperature.
Major Products Formed
Oxidation: [5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanone.
Reduction: [1-(3-Bromophenyl)pyrazol-4-yl]methanol.
Substitution: [5-Methoxy-1-(3-methoxyphenyl)pyrazol-4-yl]methanol.
Aplicaciones Científicas De Investigación
[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of [5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in various pharmacological effects, including neuroprotection and modulation of neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol: Similar structure but with bromine at the 4-position of the phenyl ring.
[5-Bromo-1-(3-chlorophenyl)pyrazol-4-yl]methanol: Similar structure but with chlorine instead of bromine on the phenyl ring.
[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
The unique combination of bromine atoms and the hydroxymethyl group in [5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C10H8Br2N2O |
|---|---|
Peso molecular |
331.99 g/mol |
Nombre IUPAC |
[5-bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C10H8Br2N2O/c11-8-2-1-3-9(4-8)14-10(12)7(6-15)5-13-14/h1-5,15H,6H2 |
Clave InChI |
HKVYIGHVQGPDOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)N2C(=C(C=N2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)


![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)



![Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)
![Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate](/img/structure/B13894055.png)
![cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B13894057.png)




